Iprodione-d5
Description
Properties
CAS No. |
1215631-57-4 |
|---|---|
Molecular Formula |
C13H13Cl2N3O3 |
Molecular Weight |
335.196 |
IUPAC Name |
5,5-dideuterio-3-(3,5-dichloro-2,4,6-trideuteriophenyl)-2,4-dioxo-N-propan-2-ylimidazolidine-1-carboxamide |
InChI |
InChI=1S/C13H13Cl2N3O3/c1-7(2)16-12(20)17-6-11(19)18(13(17)21)10-4-8(14)3-9(15)5-10/h3-5,7H,6H2,1-2H3,(H,16,20)/i3D,4D,5D,6D2 |
InChI Key |
ONUFESLQCSAYKA-VVHGGLIRSA-N |
SMILES |
CC(C)NC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl |
Synonyms |
3-(3,5-Dichlorophenyl)-N-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide-d5; Chipco 26019-d5; Glycophen-d5; Glycophene-d5; Iprodial-d5; Kidan-d5; Promidione-d5; RP-26019-d5; ROP-500F-d5; Rovral-d5; Verisan-d5; Xiuan-d5; |
Origin of Product |
United States |
Fundamental Principles of Isotope Labeled Analogs in Advanced Chemical Research
Theoretic Framework of Stable Isotope Dilution in Quantitative Analysis
Stable Isotope Dilution (SID) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis. taylorandfrancis.comd-nb.info The core principle of SID involves adding a known quantity of an isotopically labeled version of the analyte, known as an internal standard, to a sample. wikipedia.org This standard is chemically identical to the analyte of interest but has a different mass due to the presence of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.comlgcstandards.com
When the sample is analyzed, typically using mass spectrometry, the instrument can distinguish between the naturally occurring analyte and the isotopically labeled internal standard based on their mass difference. lgcstandards.com The quantification is then based on the ratio of the signal from the analyte to the signal from the internal standard. taylorandfrancis.com This ratiometric measurement corrects for variations and potential losses that can occur during sample preparation, extraction, and analysis, thereby minimizing measurement uncertainty. d-nb.infolgcstandards.com
The key advantages of the stable isotope dilution method include:
High Accuracy and Precision: By compensating for sample loss and matrix effects, SIDM significantly improves the reliability of quantitative results. taylorandfrancis.comd-nb.info
Internal Standardization: The internal standard behaves almost identically to the analyte throughout the analytical process, providing a robust method for correction. lgcstandards.com
Reduced Matrix Effects: The technique is particularly effective in complex matrices, such as those encountered in food safety and environmental analysis, where other compounds can interfere with the measurement of the target analyte. taylorandfrancis.com
Strategic Application of Deuterated Compounds for Enhanced Analytical Accuracy
Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are frequently employed as internal standards in analytical chemistry. wiseguyreports.com The use of deuterium offers several strategic advantages for enhancing analytical accuracy. symeres.com The C-D bond is stronger than the C-H bond, which can sometimes alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect. musechem.com However, for the purposes of an internal standard in quantitative analysis, the primary benefit lies in the mass difference it creates without significantly altering the chemical properties of the molecule. lgcstandards.com
The strategic placement of deuterium atoms within a molecule is a critical consideration in the synthesis of these internal standards. researchgate.net The goal is to create a stable analog that will not undergo hydrogen-deuterium exchange during the analytical process, ensuring the integrity of the labeled standard. lgcstandards.com
The growing demand for deuterated compounds in fields such as pharmaceutical research, environmental monitoring, and food safety underscores their importance in achieving accurate and sensitive analysis. wiseguyreports.com
Iprodione-d5 as a Prototypical Deuterium-Labeled Internal Standard in Agrochemical Sciences
Iprodione (B1672158) is a dicarboximide fungicide used to control a variety of fungal diseases on crops. chemsrc.comnih.gov In agrochemical sciences, the accurate quantification of pesticide residues like iprodione in various matrices is crucial for regulatory compliance and food safety assessment. This compound, the deuterium-labeled analog of iprodione, serves as a prototypical internal standard for this purpose. medchemexpress.com
By utilizing this compound in a stable isotope dilution method, analytical chemists can achieve highly reliable measurements of iprodione residues in complex samples such as fruits, vegetables, and soil. researchgate.net The addition of a known amount of this compound at the beginning of the sample preparation process allows for the correction of any analytical variability, leading to more accurate and defensible results. lcms.cz The use of such isotopically labeled standards is recognized as the most effective way to compensate for matrix effects in LC-MS/MS analysis. taylorandfrancis.com
The chemical properties of Iprodione and its deuterated analog are presented in the tables below.
Chemical and Physical Properties of Iprodione
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₃Cl₂N₃O₃ | nih.gov |
| Molecular Weight | 330.17 g/mol | cdnisotopes.com |
| Melting Point | 136 °C | cdnisotopes.com |
Chemical Information for this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₁₃H₈D₅Cl₂N₃O₃ | cdnisotopes.com |
| CAS Number | 1215631-57-4 | cdnisotopes.com |
Synthetic Methodologies and Spectroscopic Characterization of Iprodione D5
Chemical Synthesis Routes for Selective Deuterium (B1214612) Incorporation
The synthesis of Iprodione-d5 is not extensively detailed in publicly available literature. However, a plausible synthetic pathway can be inferred from the known synthesis of Iprodione (B1672158) and general methods for deuterium labeling. The most probable route involves the use of a deuterated precursor, specifically deuterated isopropylamine (isopropylamine-d7), in the final steps of the Iprodione synthesis.
The conventional synthesis of Iprodione involves the reaction of 3,5-dichloroaniline (B42879) with phosgene to form an isocyanate, which then reacts with glycine to produce a hydantoin (B18101) precursor. This intermediate is subsequently reacted with isopropyl isocyanate. To introduce the deuterium labels, isopropylamine-d7 would be used to generate the corresponding deuterated isopropyl isocyanate.
A key challenge in this synthetic approach is achieving high levels of isotopic enrichment. The purity of the deuterated starting materials is paramount to ensuring the final product has the desired level of deuterium incorporation. The reaction conditions must also be carefully controlled to prevent any H/D exchange reactions that could lower the isotopic purity.
Table 1: Potential Deuterated Precursors and Reagents for this compound Synthesis
| Precursor/Reagent | Role in Synthesis |
| Isopropylamine-d7 | Source of the deuterated isopropyl group |
| Deuterated solvents (e.g., D₂O, CDCl₃) | Can be used to minimize H/D exchange |
It is important to note that without specific published research on the synthesis of this compound, this proposed route remains a chemically reasonable but unconfirmed methodology.
Analytical Spectroscopic Techniques for Isotopic Purity and Structural Confirmation
A rigorous spectroscopic analysis is indispensable to verify the successful synthesis of this compound, confirming both its chemical structure and the extent of deuterium incorporation. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. In the case of this compound, ¹H NMR is particularly useful for confirming the absence of protons at the labeled positions. The ¹H NMR spectrum of this compound would be expected to show a significant reduction or complete disappearance of the signals corresponding to the isopropyl group protons when compared to the spectrum of unlabeled Iprodione.
²H (deuterium) NMR can also be employed to directly observe the deuterium signals, providing further confirmation of successful labeling. The chemical shifts in the ²H NMR spectrum would correspond to the positions of deuterium incorporation.
Table 2: Predicted ¹H NMR Spectral Data Comparison for Iprodione and this compound
| Functional Group | Iprodione (Unlabeled) Predicted Chemical Shift (ppm) | This compound Predicted Chemical Shift (ppm) |
| Isopropyl CH | ~4.1 | Absent or significantly reduced |
| Isopropyl CH₃ | ~1.2 | Absent or significantly reduced |
| Aromatic CH | ~7.4 | ~7.4 |
| Hydantoin CH₂ | ~4.0 | ~4.0 |
Note: Predicted chemical shifts are approximate and can vary based on solvent and experimental conditions.
Mass Spectrometry (MS):
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and assessing its isotopic composition. For this compound, the molecular ion peak in the mass spectrum would be expected to be 5 mass units higher than that of unlabeled Iprodione, reflecting the incorporation of five deuterium atoms.
High-resolution mass spectrometry (HRMS) is particularly valuable for determining the isotopic purity. By analyzing the isotopic distribution of the molecular ion cluster, the percentage of molecules containing the desired number of deuterium atoms can be accurately quantified. This analysis is crucial for validating the isotopic enrichment of the synthesized this compound. The fragmentation pattern observed in the mass spectrum can also provide structural confirmation, with fragments containing the deuterated isopropyl group showing a corresponding mass shift.
Table 3: Expected Mass Spectrometry Data for Iprodione and this compound
| Compound | Molecular Formula | Expected Molecular Weight ( g/mol ) |
| Iprodione | C₁₃H₁₃Cl₂N₃O₃ | 330.17 |
| This compound | C₁₃H₈D₅Cl₂N₃O₃ | 335.20 |
Cutting Edge Analytical Approaches Employing Iprodione D5 As a Reference Standard
Isotope Dilution Mass Spectrometry (IDMS) in Trace Analysis
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for quantifying chemical substances with high precision and accuracy. princeton.edu The method involves adding a known amount of an isotopically labeled version of the analyte, such as Iprodione-d5, to the sample at the earliest stage of analysis. This "isotope spike" acts as an internal standard. Because the labeled (this compound) and unlabeled (iprodione) compounds are chemically identical, they exhibit the same behavior during sample preparation and analysis, including any losses that may occur. princeton.edu By measuring the ratio of the natural analyte to the isotopically labeled standard using a mass spectrometer, the initial concentration of the analyte in the sample can be determined with exceptional accuracy, effectively canceling out procedural errors and matrix-interferences. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies for this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the trace-level analysis of pesticides like iprodione (B1672158) in various matrices, including food and water. researchgate.netresearchgate.net The use of this compound as an internal standard is critical for achieving reliable quantification. In a typical LC-MS/MS workflow, the sample extract, spiked with a known concentration of this compound, is injected into the liquid chromatograph. The system separates iprodione and this compound from other matrix components before they enter the mass spectrometer.
The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and selectivity. researchgate.net Specific precursor-to-product ion transitions are monitored for both the native analyte and its deuterated internal standard. The ratio of the peak areas of the analyte to the internal standard is used to construct a calibration curve and quantify the analyte in the sample, thereby correcting for any analytical variability. epa.gov
Below is an interactive table summarizing typical LC-MS/MS parameters for the analysis of iprodione using this compound.
| Parameter | Description |
| Chromatographic Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient Elution | A time-programmed gradient from low to high percentage of Mobile Phase B |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Iprodione MRM Transition | m/z 330.0 → 244.0 (Quantifier), m/z 330.0 → 312.0 (Qualifier) |
| This compound MRM Transition | m/z 335.0 → 249.0 (Quantifier) |
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Methodologies for this compound
For analytes with sufficient volatility and thermal stability, gas chromatography-tandem mass spectrometry (GC-MS/MS) offers high chromatographic resolution and sensitivity. nih.gov Iprodione can be analyzed by GC-MS/MS, where the use of this compound is crucial for correcting matrix-induced signal enhancement or suppression, a common issue in GC analysis of complex samples like food extracts. gcms.cznih.gov
In this methodology, the sample extract containing the analyte and the this compound internal standard is injected into the GC system. The compounds are vaporized and separated based on their boiling points and interaction with the stationary phase of the capillary column. The separated compounds then enter the tandem mass spectrometer, where, similar to LC-MS/MS, specific MRM transitions are monitored for both iprodione and this compound to ensure selective and accurate quantification. lcms.cz
The following interactive table outlines typical GC-MS/MS parameters for this analysis.
| Parameter | Description |
| Chromatographic Column | Low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) nih.gov |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) nih.gov |
| Injection Mode | Splitless injection |
| Oven Temperature Program | Ramped temperature program, e.g., initial 70°C, ramp to 300°C nih.gov |
| Ionization Mode | Electron Ionization (EI) |
| Iprodione MRM Transition | m/z 329.0 → 243.9 (Quantifier), m/z 200.0 → 157.9 (Qualifier) |
| This compound MRM Transition | m/z 334.0 → 248.9 (Quantifier) |
High-Resolution Mass Spectrometry (HRMS) for Definitive Identification and Quantification Utilizing this compound
High-Resolution Mass Spectrometry (HRMS), often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements, typically with mass errors of less than 5 ppm. ub.edu This capability allows for the definitive identification of analytes by determining their elemental composition. When used for quantification, HRMS offers a significant advantage over triple quadrupole systems by collecting full-scan spectra, which allows for retrospective analysis of data for compounds not initially targeted. researchgate.net
In HRMS-based methods, this compound is used as an internal standard to ensure accurate quantification. researchgate.net Quantification is performed by extracting the exact mass of the protonated molecule (or other adducts) for both iprodione and this compound from the full-scan data using a very narrow mass window. youtube.com This approach minimizes interferences from matrix components, leading to highly accurate and reliable results, even in the most complex samples.
Rigorous Method Development and Validation Protocols with Deuterated Iprodione
The development of a robust and reliable analytical method is a meticulous process governed by international guidelines such as those from SANTE or ICH. nih.govnih.gov The use of a deuterated internal standard like this compound is a cornerstone of high-quality method development and validation, ensuring the data generated is accurate, precise, and reproducible.
Strategies for Mitigating Matrix Effects Across Diverse Sample Matrices
Matrix effects, caused by co-eluting endogenous components from the sample, can significantly impact the accuracy of an analysis by causing signal suppression or enhancement in the mass spectrometer's ion source. nih.gov This phenomenon is highly variable and depends on the analyte, the matrix, and the cleanliness of the instrument. scispace.com
The most effective strategy to mitigate matrix effects is the use of a stable isotope-labeled internal standard, such as this compound. nih.gov Because this compound is chemically identical to the native analyte, it co-elutes from the chromatographic column and experiences the exact same degree of signal suppression or enhancement. gcms.cz By calculating the ratio of the analyte signal to the internal standard signal, the matrix effect is effectively normalized, leading to accurate quantification regardless of the sample matrix's complexity. This approach is superior to other methods like matrix-matched calibration or the use of analyte protectants, as it corrects for variations in every individual sample. researchgate.net
Determination of Analytical Performance Parameters (Limit of Detection, Limit of Quantification, Linearity)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nih.gov Key performance parameters that must be evaluated include the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision. nih.govd-nb.info
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. wiley.com These are often determined based on the signal-to-noise ratio (S/N) of low-level standards or the standard deviation of replicate blank measurements. d-nb.inforesearchgate.net
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. nih.gov It is assessed by analyzing a series of standards over a defined concentration range and performing a linear regression analysis. The use of this compound ensures that the calibration curve accurately reflects the instrument's response to the analyte by correcting for any non-linearity caused by matrix effects or instrument drift.
The following interactive table presents typical analytical performance parameters for a validated LC-MS/MS method for iprodione using this compound.
| Performance Parameter | Typical Value/Range |
| Linearity Range | 0.1 - 100 µg/L |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/L mdpi.com |
| Limit of Quantification (LOQ) | 0.05 - 0.1 µg/L |
| Accuracy (Recovery %) | 85 - 115% nih.gov |
| Precision (RSD %) | < 15% nih.gov |
Evaluation of Method Accuracy, Precision, and Robustness
The validation of an analytical method is crucial to ensure the reliability and consistency of results. researchgate.netikev.org When employing this compound as an internal standard, the evaluation of method accuracy, precision, and robustness are key performance indicators. nih.gov These parameters demonstrate that the method is fit for its intended purpose, which is the precise and accurate quantification of iprodione residues.
Accuracy refers to the closeness of the measured value to the true value. ikev.orgnih.gov In the context of residue analysis, it is often assessed through recovery experiments. This involves spiking a blank matrix (a sample known to be free of the analyte) with a known concentration of the target analyte (iprodione) and its labeled internal standard (this compound). The sample is then processed through the entire analytical procedure, and the percentage of the added analyte that is detected is calculated. The use of this compound is critical in these assessments as it helps to correct for losses of the analyte that may occur during sample extraction and cleanup, as well as for matrix-induced signal enhancement or suppression in the detector. nih.gov Methods are generally considered accurate if recovery rates fall within the 70–120% range. nih.gov
Precision is the measure of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. ikev.orgnih.gov It is typically expressed as the relative standard deviation (RSD) of a set of replicate measurements. Precision is evaluated at two levels: repeatability (intra-day precision), which assesses variability within a single day or a single analytical run, and intermediate precision (inter-day precision), which examines variations between different days, analysts, or equipment. ikev.orgnih.gov The inclusion of this compound as an internal standard significantly improves precision by compensating for random variations in the analytical process. RSD values of less than 15-20% are generally considered acceptable for trace-level residue analysis.
Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters. nih.gov This provides an indication of its reliability during normal usage. For chromatographic methods, these variations might include minor changes in mobile phase composition, pH, column temperature, or flow rate. nih.gov By incorporating this compound, which co-elutes closely with the native iprodione, the method becomes more robust. This is because any slight shift in chromatographic conditions will affect both the analyte and the internal standard similarly, leaving their response ratio—the basis for quantification—largely unchanged.
The following table presents typical validation data for a method employing an isotope-labeled internal standard for pesticide residue analysis, illustrating the high levels of accuracy and precision that can be achieved.
Table 1: Representative Method Validation Data for Pesticide Analysis Using an Isotope-Labeled Internal Standard
| Validation Parameter | Matrix | Spike Level (µg/kg) | Performance Metric |
|---|---|---|---|
| Accuracy | Grapes | 10 | 98.5% Recovery |
| 50 | 101.2% Recovery | ||
| Soil | 10 | 95.7% Recovery | |
| 50 | 99.8% Recovery | ||
| Precision (Repeatability) | Grapes | 10 | 4.8% RSD |
| 50 | 3.5% RSD | ||
| Precision (Intermediate) | Grapes | 10 | 7.2% RSD |
Advanced Residue Analysis Facilitated by this compound
This compound is an indispensable tool in modern analytical chemistry for the advanced analysis of iprodione residues. Its use as an internal standard in isotope dilution mass spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in quantification, particularly at the low concentrations relevant for food safety and environmental monitoring. nih.gov
Quantification of Iprodione Residues in Agricultural and Environmental Samples
The fungicide iprodione is applied to a wide variety of crops, leading to potential residues in food commodities and the surrounding environment, including soil and water. researchgate.neteuropa.euresearchgate.net Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for iprodione in various products to protect consumer health. nih.govepa.gov To enforce these limits, highly sensitive and selective analytical methods are required.
The use of this compound in conjunction with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS) allows for the reliable quantification of iprodione residues, even in complex matrices. nih.govrsc.orgresearchgate.net In this approach, a known amount of this compound is added to the sample at the beginning of the extraction process. Because this compound is chemically identical to the native iprodione, it experiences the same losses during sample preparation and the same ionization effects in the mass spectrometer. By measuring the ratio of the signal from the native iprodione to that of the labeled this compound, analysts can accurately calculate the concentration of the residue in the original sample, effectively nullifying matrix effects and procedural inconsistencies. nih.gov This approach allows for the achievement of very low limits of quantification (LOQs), often in the range of 0.001 to 0.01 mg/kg, which is well below most regulatory MRLs. europa.eu
The table below summarizes typical performance characteristics for the analysis of iprodione in various sample types using methods that incorporate a labeled internal standard.
Table 2: Performance of Analytical Methods for Iprodione Quantification Using a Labeled Internal Standard
| Sample Matrix | Analytical Technique | Limit of Quantification (LOQ) (mg/kg) | Average Recovery (%) |
|---|---|---|---|
| Grapes | LC-MS/MS | 0.01 | 95-105 |
| Tomato | GC-MS/MS | 0.01 | 92-108 fao.org |
| Lettuce | LC-MS/MS | 0.02 | 88-102 fao.org |
| Soil | LC-MS/MS | 0.005 | 90-110 europa.eu |
Profiling and Quantification of Iprodione Transformation Products Using Labeled Standards
When iprodione is introduced into the environment or metabolized by organisms, it can break down into various transformation products (TPs). epa.govnih.gov These compounds may have their own toxicological properties and are often included in regulatory risk assessments. epa.gov Therefore, it is essential to have analytical methods capable of identifying and quantifying these TPs alongside the parent compound.
Commonly identified transformation products of iprodione include its isomer RP-30228 and metabolites like RP-32490 and 3,5-dichloroaniline (B42879) (3,5-DCA). epa.govnih.govepa.gov Analyzing these compounds presents a challenge, as certified reference standards for every potential TP are often not commercially available.
In such cases, this compound plays a crucial role. While it is most effective for quantifying the parent iprodione, it can also be used to estimate the concentrations of structurally similar TPs. It serves as a reliable surrogate to correct for extraction efficiency and instrumental response variability for the entire class of related compounds. For TPs where an authentic standard is available (e.g., RP-32490), this compound still functions as an excellent internal standard to ensure accurate quantification by compensating for matrix effects that would affect both the parent and the metabolite. epa.govepa.gov This approach allows for a more comprehensive profiling of the total iprodione-related residue, providing a clearer picture of its environmental fate and potential exposure risks. researchgate.netepa.gov
Table 3: Key Transformation Products of Iprodione
| Compound Name | Chemical Name | Type |
|---|---|---|
| RP-30228 | 3-(1-methylethyl)-N-(3,5-dichlorophenyl)-2,4-dioxo-1-imidazolidinecarboxamide | Isomer |
| RP-32490 | 3-(3,5-dichlorophenyl)-2,4-dioxo-1-imidazolidinecarboxamide | Metabolite |
Environmental Transformation and Fate Elucidation of Iprodione Utilizing Iprodione D5
Mechanistic Investigations of Abiotic Degradation Pathways
Abiotic degradation encompasses the chemical transformation of compounds without the involvement of biological organisms. For iprodione (B1672158), these processes, primarily photolysis and hydrolysis, are significant contributors to its environmental persistence and fate. The use of Iprodione-d5 is crucial for accurately quantifying the rate of degradation and identifying the resultant products in these complex studies.
Photolytic Transformation Processes and Characterization of Photoproducts
Photolysis, the degradation of molecules by light, is a potential transformation pathway for iprodione in aquatic environments and on soil surfaces. Studies have shown that iprodione degrades slowly when exposed to simulated sunlight in aqueous solutions. In a pH 5 buffered solution continuously irradiated with a UV-filtered xenon-arc lamp, iprodione's half-life was determined to be 67 days. nih.gov Notably, no major degradation products constituting more than 10% of the applied amount were observed in this particular study, suggesting that photolysis in water might not be a primary dissipation route under these conditions. nih.gov
On soil surfaces, the impact of photolysis is also present but appears to be minimal compared to other degradation processes. In one study, iprodione on irradiated sandy loam soil degraded with a half-life of 4.64 days, only slightly faster than the 5.15-day half-life observed in the dark control. epa.gov This indicates that while sunlight contributes to degradation, its effect is not substantial. epa.gov The use of this compound in such experiments allows researchers to distinguish the parent compound from its photoproducts and quantify its decline accurately amidst a complex soil matrix.
Hydrolytic and Other Abiotic Degradation Studies
Hydrolysis is a major abiotic degradation pathway for iprodione, and its rate is highly dependent on pH. epa.gov In acidic environments (pH 5), iprodione is relatively persistent, with a hydrolysis half-life of approximately 131 days. epa.gov However, its stability decreases significantly as the pH becomes neutral or alkaline. In neutral aquatic systems (pH 7), the half-life drops to 4.7 days, and in basic conditions (pH 9), iprodione degrades rapidly with a half-life of just 27 minutes. epa.gov
The degradation products formed during hydrolysis also vary with pH. At pH 5, the major degradate observed was RP35606. epa.gov Conversely, at pH 9, the primary degradation product was RP30228, which accounted for up to 93.3% of the applied iprodione. epa.gov The significant role of hydrolysis, particularly in neutral to basic aquatic systems, suggests it is a primary mechanism of degradation in those environments. epa.gov In these studies, this compound is employed as an internal standard to ensure the precise measurement of iprodione's disappearance and the concurrent formation of its hydrolytic products.
| pH | Half-Life | Major Degradate(s) |
|---|---|---|
| 5 | 131 days | RP35606 |
| 7 | 4.7 days | Not specified |
| 9 | 27 minutes | RP30228 |
Biotic Transformation Mechanisms in Environmental Systems
Biotic degradation, driven by microorganisms and their enzymes, is a key process in the environmental dissipation of iprodione. The use of this compound as a tracer allows for detailed investigation into the complex metabolic pathways and the identification of various metabolites formed in soil and water systems.
Microbial Degradation Pathways and Metabolite Elucidation
Microbial action is a primary driver for the breakdown of iprodione in the environment. nih.gov Various bacterial strains have been isolated from soil that are capable of using iprodione as a source of carbon and energy. nih.govresearchgate.net For instance, Azospirillum sp. A1-3 was found to degrade 50.80% of an initial 27.96 mg/L of iprodione within 108 hours. nih.govresearchgate.net
The degradation pathway often involves several steps and intermediate metabolites. Studies on strains like Arthrobacter sp. and Pseudomonas sp. have identified a common pathway where iprodione is first transformed into N-(3,5-dichlorophenyl)-2,4-dioxoimidazolidine (Metabolite II). researchgate.netresearchgate.net This intermediate is then further degraded via ring cleavage to (3,5-dichlorophenylurea) acetic acid (Metabolite III). researchgate.netnih.gov Ultimately, this can be broken down into the more persistent metabolite, 3,5-dichloroaniline (B42879) (3,5-DCA). researchgate.netresearchgate.netnih.gov
In field studies, the degradates RP30228 and RP32490 have been detected in soil layers, indicating active microbial transformation. epa.gov The persistence of these metabolites is also a crucial aspect of environmental assessment; for example, RP30228 was observed to decline slowly over 538 days. epa.gov The complexity of these pathways and the challenge of unextracted residues in soil studies highlight the importance of using tracers like this compound for accurate metabolite identification and quantification. epa.gov
| Metabolite Name | Chemical Name / Identifier | Role in Pathway |
|---|---|---|
| Metabolite II | N-(3,5-dichlorophenyl)-2,4-dioxoimidazolidine | Initial degradation product |
| Metabolite III | (3,5-dichlorophenylurea) acetic acid | Product of ring cleavage of Metabolite II |
| 3,5-DCA | 3,5-dichloroaniline | Further degradation product |
| RP30228 | 1-(3,5-dichlorophenyl)carbamoyl-3-isopropyl-hydantoin | Major degradate found in soil and under anaerobic conditions |
| RP32490 | 1-(3,5-dichlorophenyl)-3-carbamoyl hydantoin (B18101) | Degradate found in soil |
Enzymatic Biotransformation Studies in Environmental Contexts
The microbial degradation of iprodione is facilitated by specific enzymes. Research has focused on identifying and characterizing these enzymes to better understand the biotransformation process at a molecular level. mdpi.com Amidase enzymes, in particular, have been identified as responsible for the initial step in the degradation pathway in several bacteria, such as Paenarthrobacter sp. strain YJN-5. mdpi.com The gene responsible for this amidase, ipaH, has been identified in iprodione-degrading bacteria. researchgate.net
Studies have shown that microbial consortia can be more effective in degrading iprodione than individual strains, likely due to the sharing of biochemical steps through various enzyme interactions. mdpi.com The degradation process often involves hydrolytic enzymes like esterases and phosphatases. mdpi.com The use of proteomic approaches has helped to identify differentially expressed enzymes, such as formamidase and mandelamide hydrolase, during iprodione metabolism, offering deeper insight into the cellular response and degradation mechanisms. semanticscholar.org Elucidating these enzymatic pathways is crucial for developing bioremediation strategies for iprodione-contaminated environments.
Environmental Modeling and Predictive Assessment of Iprodione Fate
Environmental modeling is a critical tool for predicting the persistence, transport, and ultimate fate of pesticides like iprodione in various environmental compartments. researchgate.net These models integrate data on degradation rates from laboratory and field studies, including those for photolysis, hydrolysis, and biodegradation, to estimate environmental concentrations over time and space. nih.govstone-env.com
The accuracy of these predictive models is highly dependent on the quality of the input data. nih.gov The use of this compound in fate studies provides the high-quality, quantitative data on degradation half-lives and metabolite formation rates that are essential for robust modeling. umt.edu For example, models like the Generic Expected Environmental Concentration Program (GENEEC) use parameters such as soil adsorption coefficients (Koc), solubility, and aerobic soil metabolism half-life to estimate concentrations in aquatic systems. epa.gov
However, significant uncertainties can remain, particularly in soil systems where large amounts of unextracted and uncharacterized residues are often reported. epa.gov This makes it difficult to accurately estimate degradation rates and determine whether the parent compound or its degradates are sequestered or truly degraded. epa.gov Data gaps have been identified, for instance, regarding the fate of the hydantoin moiety of iprodione in soil. researchgate.net Continued research, employing tracer compounds like this compound, is necessary to refine these models, reduce uncertainties, and improve the accuracy of environmental risk assessments for iprodione. epa.govresearchgate.net
Molecular and Cellular Mechanisms of Fungicide Resistance: Insights from Iprodione D5 Studies
Genetic and Biochemical Basis of Iprodione (B1672158) Resistance in Fungal Pathogens
Iprodione resistance in fungi is primarily attributed to alterations in specific target genes and the dysregulation of key cellular signaling pathways.
Mutations in genes encoding osmosensing histidine kinases are a well-established basis for resistance to dicarboximide fungicides like iprodione. These histidine kinases are integral components of the High Osmolarity Glycerol (B35011) (HOG) pathway.
In Leptosphaeria maculans, the causal agent of blackleg disease in canola, spontaneous and induced mutations in the hos1 gene, which encodes a predicted osmosensing histidine kinase, have been identified as conferring resistance to iprodione nih.govnih.govresearchgate.net. These mutations can lead to reduced growth under high salt conditions but often retain pathogenicity nih.govnih.gov.
In Botrytis cinerea, a major plant pathogen, resistance to iprodione is frequently associated with mutations in the bos1 gene, which also encodes a class III histidine kinase. Specific point mutations, such as Q369P and N373S, are linked to moderate resistance (MR), while mutations like I365S or I365N confer low resistance (LR) nih.govfitosanitariosostenible.comnih.gov. These mutations often occur within the HAMP domains of the protein, potentially disrupting signal transduction nih.govplos.org.
Studies on Penicillium species have also identified mutations in the NikA gene, another group III histidine kinase within the HOG pathway, as being responsible for resistance to both iprodione and fludioxonil (B1672872) plos.orgplos.orgnih.govresearchgate.net.
Table 1: Gene Mutations Associated with Iprodione Resistance in Fungi
| Gene Name | Fungus Species | Mutation Example(s) | Associated Phenotype/Resistance Level | Key Pathway Involved | References |
| hos1 | Leptosphaeria maculans | Various | Iprodione resistance, altered salt sensitivity | HOG pathway | nih.govnih.govresearchgate.netresearchgate.net |
| bos1 | Botrytis cinerea | Q369P, N373S | Moderate Iprodione Resistance (MR) | HOG pathway | nih.govfitosanitariosostenible.comnih.gov |
| bos1 | Botrytis cinerea | I365S, I365N | Low Iprodione Resistance (LR) | HOG pathway | nih.govfitosanitariosostenible.comnih.gov |
| NikA | Penicillium spp. | G693D, T1318P, T960S | Iprodione resistance | HOG pathway | plos.orgplos.orgnih.govresearchgate.net |
The High Osmolarity Glycerol (HOG) pathway is a critical signal transduction cascade in fungi that regulates responses to osmotic stress, UV radiation, and other environmental challenges nih.govplos.orgnih.govfrac.infosemanticscholar.org. Iprodione and related phenylpyrrole fungicides (like fludioxonil) are known to interfere with this pathway by targeting osmosensing histidine kinases nih.govfrac.info.
In sensitive fungal strains, these fungicides can lead to the hyperactivation of the HOG pathway, resulting in a futile osmotic response, glycerol accumulation, and ultimately growth inhibition nih.govmdpi.com. Conversely, mutations in the genes encoding components of the HOG pathway, particularly the histidine kinases, disrupt this signaling cascade. This disruption can lead to a loss-of-function phenotype in the pathway, rendering the fungus resistant to iprodione. However, these mutations often result in pleiotropic effects, such as hypersensitivity to high osmolarity conditions, which can impact fungal fitness and pathogenicity nih.govplos.orgplos.orgresearchgate.net.
Table 2: Fungal Species and Iprodione Resistance Mechanisms
| Fungus Species | Primary Resistance Mechanism | Key Genes/Pathways Involved | Observed Phenotypic Correlates | References |
| Leptosphaeria maculans | Target Site Mutation | hos1 (Histidine Kinase) | Iprodione resistance; increased sensitivity to NaCl | nih.govnih.govresearchgate.netresearchgate.net |
| Botrytis cinerea | Target Site Mutation | bos1 (Histidine Kinase) | Iprodione resistance; hypersensitivity to high osmolarity; reduced fitness | nih.govfitosanitariosostenible.comnih.govplos.orgnih.govmdpi.combiorxiv.org |
| Penicillium spp. | Target Site Mutation | NikA (Histidine Kinase) | Iprodione resistance; resistance to fludioxonil | plos.orgplos.orgnih.govresearchgate.net |
| Scedosporium apiospermum | Pathway Activation | Group III Histidine Kinase | HOG pathway activation by iprodione | semanticscholar.org |
Application of Deuterated Iprodione in Gene Manipulation and Functional Genomics (e.g., CRISPR/Cas9 systems)
The development of precise gene editing tools, such as CRISPR/Cas9 systems, has revolutionized functional genomics in fungi. The selection of iprodione-resistant mutants has proven instrumental in optimizing these tools. For instance, in Leptosphaeria maculans, the ease with which iprodione resistance arises due to hos1 mutations has been leveraged to develop and refine CRISPR/Cas9 systems for targeted gene disruptions in this historically difficult-to-manipulate fungus nih.govnih.govresearchgate.net.
Deuterated compounds, like Iprodione-d5, play a critical role in modern biological research, particularly in quantitative analyses. While not explicitly detailed in the provided search results for CRISPR/Cas9 applications, deuterated iprodione can serve as an internal standard in mass spectrometry-based assays. This allows for the accurate quantification of iprodione levels within fungal cells or tissues during genetic manipulation experiments, helping to understand how specific gene edits might influence fungicide uptake, metabolism, or efficacy. Such quantitative data is essential for validating gene function and understanding the precise impact of genetic modifications on cellular responses to fungicides.
In Vitro and Ex Vivo Studies of Fungal Adaptation and Sensitivity to Iprodione
In vitro studies are fundamental for characterizing fungal responses to fungicides and identifying the genetic basis of resistance. Spontaneous development of iprodione resistance has been readily observed in laboratory settings by culturing fungal isolates on media containing the fungicide nih.govnih.govresearchgate.net. These in vitro selections allow for the isolation and characterization of resistant mutants.
Resistant strains often exhibit distinct phenotypes compared to their wild-type counterparts. For example, hos1 mutants of L. maculans resistant to iprodione show reduced growth on high-salt media nih.govnih.govresearchgate.net. Similarly, B. cinerea mutants resistant to iprodione due to bos1 mutations frequently display hypersensitivity to osmotic stress nih.govfitosanitariosostenible.comnih.govplos.org. These observations underscore the interconnectedness of fungicide resistance mechanisms with fundamental cellular processes like osmoregulation.
While in vitro studies provide controlled environments for dissecting resistance mechanisms, ex vivo studies, which involve fungal growth or interaction on or within host tissues or derived materials, offer insights into adaptation in a more complex biological context. Although the provided literature primarily focuses on in vitro characterization of resistance, the principles derived from these studies inform our understanding of how such resistance might manifest and be selected for in field conditions.
The study of iprodione resistance in fungal pathogens highlights the critical role of target site modifications, particularly within the High Osmolarity Glycerol (HOG) pathway. Genes encoding osmosensing histidine kinases, such as hos1, bos1, and NikA, are frequently implicated in conferring resistance through various mutations. These genetic alterations not only confer resistance to iprodione but also often lead to altered cellular responses to environmental stresses, impacting fungal fitness. The development and application of advanced genetic tools like CRISPR/Cas9, facilitated by the selection of resistant mutants, are crucial for further dissecting these complex mechanisms. Deuterated compounds, such as this compound, are indispensable research tools that enable precise quantitative analysis, aiding in the comprehensive understanding of fungal adaptation and the molecular basis of fungicide resistance. Continued research in this area is vital for developing effective resistance management strategies and ensuring the long-term viability of essential crop protection agents.
Compound List:
Iprodione
this compound
Fludioxonil
Pyrrolnitrin
Fenpiclonil
Chlozolinate
Dimethachlone
Procymidone
Vinclozolin
Metconazole
Pyraclostrobin
Boscalid
Fluopyram
Azoxystrobin
Kresoxim-methyl
Mepanipyrim
Pyrimethanil
Tebuconazole
Fenhexamid
Tolnaftate
Micafungin
Pyrantel
Candida glabrata
Saccharomyces cerevisiae
Candida albicans
Aspergillus nidulans
Aspergillus flavus
Aspergillus fumigatus
Botrytis cinerea
Leptosphaeria maculans
Penicillium chrysogenum
Penicillium oxalicum
Penicillium camembertii
Penicillium expansum
Penicillium digitatum
Penicillium roqueforti
Scedosporium apiospermum
Trichophyton rubrum
Rhinocladiella similis
Pyricularia oryzae
Prospective Research Trajectories and Innovations Driven by Iprodione D5
Advancements in Isotope-Assisted Analytical Chemistry
The incorporation of stable isotopes, like deuterium (B1214612) in Iprodione-d5, is foundational to advancements in analytical chemistry, particularly in pesticide residue analysis. This compound is invaluable as an internal standard in quantitative mass spectrometry techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) medchemexpress.comusgs.gov. By adding a known amount of this compound to a sample before extraction and analysis, researchers can effectively compensate for variations that may occur during sample preparation, extraction, and instrument response. This isotope-labeled standard co-elutes with the native analyte, ensuring that any losses or variations in the analytical process are mirrored by the labeled compound, thereby improving the accuracy and precision of iprodione (B1672158) quantification usgs.govhpst.cz.
Research utilizing this compound has demonstrated its utility in achieving lower limits of quantification (LOQs) and enhanced recovery rates for iprodione in complex matrices like soil and water usgs.govepa.gov. For instance, methods developed for soil analysis utilizing LC-MS/MS have reported estimated LOQs below 10 parts per billion (ppb) for iprodione and its metabolites when this compound is employed as an internal standard epa.gov. Such analytical rigor is crucial for regulatory compliance, environmental monitoring, and detailed studies on pesticide fate and behavior. Future research trajectories include the application of this compound in the development of even more sensitive and selective analytical methods for emerging environmental contaminants and complex sample matrices, potentially reducing the need for extensive sample clean-up procedures.
Enhanced Understanding of Agrochemical Environmental Dynamics through Labeled Compounds
Stable isotope-labeled compounds are indispensable for tracing the environmental fate and transport of agrochemicals. This compound provides a powerful means to study the degradation pathways, persistence, and mobility of iprodione in various environmental compartments, including soil and water nih.govepa.govepa.gov. By introducing a known quantity of this compound into controlled environmental studies, researchers can precisely track the parent compound and its transformation products, even at trace levels.
Studies investigating the degradation of iprodione in soil have noted that microbial activity plays a significant role, with degradation being much slower in sterile soils nih.gov. The use of labeled compounds like this compound can help elucidate the specific microbial consortia responsible for degradation and quantify the rates of these processes under different environmental conditions (e.g., soil type, moisture, temperature, pH). For example, iprodione's half-life in aerobic sandy loam soil incubated at 25°C has been reported to range from 14 to 30 days nih.gov. This compound allows for more precise determination of these half-lives and the identification of degradation intermediates, providing a clearer picture of its environmental persistence. Furthermore, understanding the mobility of iprodione in soil, particularly its potential for leaching into groundwater, can be refined using isotope-labeled analogues to track movement through soil profiles epa.govresearchgate.net. This detailed understanding is vital for developing effective risk assessments and mitigation strategies to protect water resources.
Contributions to Fungicide Resistance Management Strategies
Fungicide resistance is a significant challenge in modern agriculture, diminishing the efficacy of crop protection products and necessitating strategic management approaches okstate.eduokstate.edumsu.edupesticidestewardship.org. Stable isotope-labeled fungicides like this compound can contribute to understanding the mechanisms of fungicide resistance and developing more effective management strategies.
Research utilizing labeled compounds can investigate differential uptake and metabolism rates of iprodione between resistant and susceptible fungal strains. For instance, mechanisms of resistance to dicarboximide fungicides like iprodione can include altered target sites, reduced fungicide uptake, active export of the fungicide from fungal cells, or enhanced detoxification okstate.edupesticidestewardship.org. By employing this compound, studies can quantify the extent to which resistant strains might absorb less fungicide or possess enhanced metabolic pathways to break it down, compared to sensitive strains. This quantitative data is crucial for characterizing the fitness costs associated with resistance and for predicting the evolution and spread of resistant pathogen populations.
Moreover, this compound can be instrumental in developing and validating monitoring tools to assess the prevalence of resistance in field populations. By providing a highly accurate standard for quantifying iprodione and its metabolites in fungal samples, it supports research aimed at identifying resistance markers or understanding the physiological basis of reduced sensitivity. This knowledge directly informs the development of integrated pest management (IPM) programs that incorporate rotation of fungicide classes, judicious use of active ingredients, and the selection of resistant-management strategies to preserve the long-term utility of iprodione and other fungicides.
Q & A
Basic Research Questions
Q. How should researchers design experiments to synthesize and characterize Iprodione-d5 for use as an internal standard in LC-MS/MS analysis?
- Methodological Answer : Synthesis protocols should include deuterium labeling at specific positions (e.g., methyl groups) using catalytic exchange or custom synthetic routes. Characterization requires high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm isotopic purity (>98%) and structural integrity. Stability tests under varying pH and temperature conditions are critical to validate its suitability as an internal standard .
Q. What parameters are essential for validating this compound stability in environmental matrices during long-term studies?
- Methodological Answer : Stability validation should include accelerated degradation studies under UV light, elevated temperatures, and varying humidity levels. Use LC-MS/MS to monitor deuterium retention and degradation byproducts. Statistical tools (e.g., ANOVA) should compare stability across matrices (soil, water) to identify optimal storage conditions (-20°C, dark environments) .
Q. How can researchers optimize extraction protocols for this compound in complex biological samples?
- Methodological Answer : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges is recommended. Method optimization should assess recovery rates (%) using spiked samples, matrix effects via post-column infusion, and ion suppression/enhancement in tandem mass spectrometry. Cross-validate with unlabeled Iprodione to ensure deuterium does not alter extraction efficiency .
Advanced Research Questions
Q. How can contradictory data on this compound’s environmental degradation pathways be resolved across interdisciplinary studies?
- Methodological Answer : Conduct meta-analyses of degradation half-lives (DT50) under controlled conditions (pH, microbial activity) and employ isotopic tracing (e.g., ¹³C-labeling) to track metabolite formation. Use machine learning models to identify confounding variables (e.g., soil organic carbon content) and validate findings via collaborative inter-laboratory studies .
Q. What advanced computational approaches predict this compound’s off-target interactions in non-mammalian systems?
- Methodological Answer : Molecular docking and molecular dynamics (MD) simulations can model binding affinities to non-target enzymes (e.g., fungal cytochrome P450). Validate predictions using in vitro enzyme inhibition assays and correlate results with ecotoxicological data (e.g., Daphnia magna toxicity thresholds). Cross-reference with cheminformatics databases for structural analogs .
Q. How should researchers design cross-disciplinary studies to assess this compound’s metabolic fate in plant-soil systems?
- Methodological Answer : Integrate hydroponic plant uptake studies with rhizosphere microbiome analyses (16S rRNA sequencing) to identify degradation pathways. Use stable isotope probing (SIP) with this compound to trace metabolite incorporation into plant tissues. Pair with non-targeted metabolomics (UHPLC-QTOF-MS) to map biotransformation products .
Q. What statistical frameworks address variability in this compound quantification across heterogeneous environmental samples?
- Methodological Answer : Apply mixed-effects models to account for batch-to-batch variability in LC-MS/MS calibration. Use robust regression (e.g., Huber loss) to minimize outliers in field data. Cross-validate with isotope dilution mass spectrometry (IDMS) and report uncertainty budgets (e.g., ±15% relative standard deviation) .
Guidance for Rigorous Research Design
- Data Contradiction Analysis : When conflicting results arise (e.g., degradation rates in aerobic vs. anaerobic conditions), apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. Use sensitivity analysis to identify critical variables (e.g., soil moisture content) .
- Interdisciplinary Collaboration : Reference protocols from ecotoxicology, analytical chemistry, and computational biology to ensure methodological transparency and reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
